An In-Depth Technical Guide to 1,2-Propanediol Diformate: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 1,2-Propanediol Diformate: Chemical Properties, Structure, and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of 1,2-propanediol diformate, a diester of significant interest in various chemical and pharmaceutical applications. This document delves into the core chemical properties, structural characteristics, and stereochemical considerations of the molecule. A detailed, field-tested protocol for its synthesis via the esterification of 1,2-propanediol with formic acid is presented, with an emphasis on the underlying reaction mechanism and experimental causality. Furthermore, this guide explores the reactivity, stability, and potential applications of 1,2-propanediol diformate, particularly within the realm of drug development and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, providing a foundational understanding of this versatile chemical compound.
Introduction
1,2-Propanediol diformate, also known as propylene glycol diformate, is the diester formed from 1,2-propanediol and formic acid. While its parent alcohol, 1,2-propanediol (propylene glycol), is a widely utilized compound in the pharmaceutical, food, and cosmetic industries, the diformate ester possesses a unique set of properties that make it a valuable intermediate and potential end-product in various synthetic applications.[1][2][3] The presence of the two formate groups significantly alters the polarity, reactivity, and biological activity compared to the parent diol.
This guide aims to consolidate the available technical information on 1,2-propanediol diformate, offering a practical resource for laboratory-scale synthesis, characterization, and application.
Chemical Structure and Stereochemistry
The chemical structure of 1,2-propanediol diformate is characterized by a propane backbone with formate ester groups attached to the first and second carbon atoms.
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Molecular Formula: C₅H₈O₄[4]
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Molecular Weight: 132.11 g/mol
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CAS Number: 53818-14-7
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IUPAC Name: Propane-1,2-diyl diformate
A key structural feature of 1,2-propanediol diformate is the presence of a chiral center at the second carbon atom (C-2). This results in the existence of two enantiomers: (R)-propane-1,2-diyl diformate and (S)-propane-1,2-diyl diformate. The stereochemistry of the final product is dependent on the stereochemistry of the starting 1,2-propanediol. When synthesized from racemic 1,2-propanediol, a racemic mixture of the diformate is obtained.
Caption: Chemical structure of 1,2-propanediol diformate, with the chiral center denoted by C*.
Physicochemical Properties
The physicochemical properties of 1,2-propanediol diformate are summarized in the table below. It is important to note that much of the available data is predicted, as extensive experimental characterization is not widely published.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | PubChem |
| Molecular Weight | 132.11 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 182-184 °C (predicted) | ChemSpider |
| Density | 1.13 g/cm³ (predicted) | ChemSpider |
| Solubility | Soluble in organic solvents | General knowledge |
| Stability | Less stable than corresponding acetate esters; susceptible to hydrolysis | [4] |
Synthesis of 1,2-Propanediol Diformate
Reaction Principle: Fischer-Speier Esterification
The synthesis of 1,2-propanediol diformate is typically achieved through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of 1,2-propanediol with an excess of formic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, it is necessary to remove the water formed as a byproduct.[5][6][7]
The mechanism involves the protonation of the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 1,2-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent dehydration step yields the formate ester and regenerates the acid catalyst. This process occurs sequentially for both hydroxyl groups of the diol.
Caption: Simplified workflow for the Fischer-Speier esterification of 1,2-propanediol.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of glycol diformates and should be optimized for specific laboratory conditions.[8]
Materials:
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1,2-Propanediol (1.0 mol, 76.09 g)
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Formic acid (98-100%) (2.5 mol, 115.07 g)
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Sulfuric acid (concentrated, catalytic amount, e.g., 1-2 mL)
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Toluene (for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol, formic acid, and toluene.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (2.0 mol, 36 g) has been collected.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent.
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-
Purification:
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Remove the toluene by rotary evaporation.
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The crude 1,2-propanediol diformate can be purified by fractional distillation under reduced pressure.
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Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃):
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δ ≈ 8.0-8.1 ppm (s, 2H, -OCHO)
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δ ≈ 5.0-5.2 ppm (m, 1H, -CH(OCHO)-)
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δ ≈ 4.1-4.4 ppm (m, 2H, -CH₂(OCHO))
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δ ≈ 1.3-1.4 ppm (d, 3H, -CH₃)
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¹³C NMR (CDCl₃):
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δ ≈ 160-161 ppm (-OCHO)
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δ ≈ 68-70 ppm (-CH(OCHO)-)
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δ ≈ 65-67 ppm (-CH₂(OCHO))
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δ ≈ 16-18 ppm (-CH₃)
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IR (neat):
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ν ≈ 2980-2940 cm⁻¹ (C-H stretch, alkyl)
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ν ≈ 1720-1730 cm⁻¹ (C=O stretch, ester)
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ν ≈ 1170-1190 cm⁻¹ (C-O stretch, ester)
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Reactivity and Stability
Formate esters are known to be less stable than their acetate counterparts.[4] 1,2-Propanediol diformate is susceptible to hydrolysis, particularly under acidic or basic conditions, which will yield 1,2-propanediol and formic acid. This reactivity can be advantageous in applications where the controlled release of the parent diol and acid is desired. The compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.
Applications in Research and Drug Development
While specific, large-scale industrial applications of 1,2-propanediol diformate are not widely documented, its chemical nature suggests several potential uses in research and development:
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Pro-drug Design: The diformate can be used as a pro-drug moiety to improve the lipophilicity of a drug molecule containing a diol functional group, potentially enhancing its absorption and distribution. In vivo, the ester would be hydrolyzed by esterases to release the active drug.
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Synthetic Intermediate: The formate groups can serve as protecting groups for the diol functionality of 1,2-propanediol during a multi-step synthesis. The relative ease of hydrolysis allows for their removal under mild conditions.[9]
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Solvent: Due to its ester nature, it may serve as a specialized solvent for certain reactions.
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Flavor and Fragrance: Simple formate esters are known for their characteristic odors and are used in the flavor and fragrance industry.[9]
Safety and Handling
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Combustible.
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Potentially irritating to the eyes, skin, and respiratory tract.
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Harmful if swallowed.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10][11][12][13][14]
Conclusion
1,2-Propanediol diformate is a chiral diester with potential applications in various fields, particularly in organic synthesis and pharmaceutical sciences. Its synthesis via Fischer-Speier esterification is a straightforward process, though careful control of reaction conditions is necessary to achieve high yields. While a comprehensive experimental characterization of this specific molecule is lacking in the current literature, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of the enantiomerically pure forms of 1,2-propanediol diformate could unveil novel uses for this versatile compound.
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